N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Lipophilicity LogD Blood‑Brain Barrier Penetration

This triazolo-pyridazine carboxamide incorporates a 1,2,4-triazole at C6 and a 3,4-dimethoxyphenethyl side chain, delivering a unique hydrogen-bond acceptor network that anchors to kinase hinge regions with enhanced affinity over pyrazole analogs. With a predicted logD of 1.8–2.3 and tPSA below 90 Ų, it is optimized for passive BBB penetration, outperforming more polar N-pyrazinyl congeners at the screening stage. The high rotatable bond count enables induced-fit co-crystallization, making it a superior probe for SAR expansion. Procure this exact chemotype to systematically explore amine-vector effects on target engagement.

Molecular Formula C17H18N6O3
Molecular Weight 354.37
CAS No. 1797965-08-2
Cat. No. B2367619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1797965-08-2
Molecular FormulaC17H18N6O3
Molecular Weight354.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC
InChIInChI=1S/C17H18N6O3/c1-25-14-5-3-12(9-15(14)26-2)7-8-19-17(24)13-4-6-16(22-21-13)23-11-18-10-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,19,24)
InChIKeyQPYXFDZHSBCEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide – Scoping a Pyridazine-Carboxamide Research Tool


N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1797965-08-2) is a synthetic heterocyclic compound that embeds a pyridazine-3-carboxamide core substituted at the 6-position with a 1,2,4-triazole ring and an N-(3,4-dimethoxyphenethyl) side chain [1]. Its molecular formula C17H18N6O3 and molecular weight of 354.37 g·mol⁻¹ place it within the drug-like chemical space commonly explored for central nervous system and anti-infective targets [1]. The compound belongs to the broader class of triazolo-pyridazine carboxamides, a scaffold that has drawn attention in medicinal chemistry for its amenability to vector diversification and its recurrent appearance in kinase and GPCR modulator programmes.

Why Close Analogs of N-(3,4-Dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Are Not Interchangeable


Even subtle alterations to the N-arylalkyl substituent, the heterocycle at C6 of pyridazine, or the substitution pattern on the phenyl ring can drastically shift both physicochemical determinants (logD, solubility, CNS MPO) and target-engagement profiles within the triazolo-pyridazine carboxamide family [1]. For instance, swapping the triazole for a dimethylpyrazole eliminates one of the hydrogen-bond-accepting nitrogen atoms, which has been shown to reduce affinity for certain kinase hinge regions by >10‑fold in related chemotypes [2]. Consequently, treating the title compound as a simple member of a generic cluster without considering its discrete identity risks selecting a molecule with inappropriate ADME or potency characteristics for a given assay cascade.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


Enhanced Lipophilicity Compared to Unsubstituted Phenethyl and Pyrazinyl Congeners

The target compound incorporates a 3,4-dimethoxyphenethyl side chain, which substantially increases lipophilicity compared to the unsubstituted N-phenethyl analog and the N-pyrazinyl derivative. Computed XLogP3 values (PubChem) for the closest comparator N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is –0.7 [1]. By adding two methoxy groups and extending the linker by one methylene, the title compound is predicted to have an XLogP3 in the range 1.8‑2.3, representing an increase of approximately 2.5‑3.0 log units [2]. This shift has direct implications for passive membrane permeability and CNS distribution.

Lipophilicity LogD Blood‑Brain Barrier Penetration

Favorable Hydrogen-Bond Acceptor Count Relative to Pyrazole-Based Analogs

The 1,2,4-triazole ring at C6 of the pyridazine contributes three hydrogen-bond acceptors (N2, N3, N4) compared with only two for the commonly explored 3,5-dimethyl-1H-pyrazole analog [1]. PubChem-computed acceptor counts confirm 8 acceptors for the target compound versus 6 for N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide [2]. The extra acceptor can engage additional residues in the kinase hinge region or metal‑chelating pharmacophores, a feature that has been correlated with improved potency in ATP‑competitive kinase assays [3].

Hydrogen-Bond Acceptor Binding Affinity Kinase Selectivity

Distinct Rotatable Bond Profile Influencing Conformational Entropy

The title compound possesses 8 rotatable bonds, whereas the N-(pyrazin-2-yl) analog has only 3 [1]. While a higher number of rotors can decrease oral bioavailability under some predictors, it also reflects greater conformational flexibility that may be beneficial for inducing fit into plastic binding pockets. The difference stems primarily from the ethylene linker and the two methoxy groups attached to the phenyl ring, clearly distinguishing the compound from more rigid congeners.

Rotatable Bond Count Entropy Oral Bioavailability

Highest-Confidence Application Scenarios for N-(3,4-Dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


Kinase Hit Expansion and Scaffold Hopping

Given its enhanced hydrogen-bond acceptor network and moderate lipophilicity, the compound is a strong candidate for expanding kinase hit series. The additional triazole acceptor nitrogen compared to pyrazole analogs can anchor to the hinge backbone, making this compound a preferred selection for iterative medicinal chemistry where hinge‑binding diversity is paramount [1].

CNS Penetrant Probe Development

The predicted logD (1.8‑2.3) combined with a tPSA below 90 Ų aligns with CNS drug-like space [1]. Procuring this specific compound for CNS screening campaigns is justified over more polar analogs (e.g., N‑pyrazinyl derivative, XLogP3 = –0.7) that are less likely to passively cross the blood‑brain barrier at the throughput screening stage.

Structure‑Activity Relationship (SAR) Reference for Amine Vector Variation

Because the 3,4‑dimethoxyphenethyl side chain differs markedly from simple phenethyl or alkoxy‑alkyl chains in both steric bulk and electronic character, the compound serves as a valuable SAR probe. Procurement enables systematic comparison of amine‑vector effects on target engagement, complementing data from the N‑(2,2‑dimethoxyethyl) and N‑phenethyl congeners [1].

Crystallography and Biophysical Binding Studies

The high rotatable bond count provides conformational flexibility that can facilitate induced‑fit co‑crystallization. When selecting a triazolo‑pyridazine carboxamide for soaking or co‑crystallization experiments, the target compound’s flexibility and acceptor‑rich heterocyclic core offer advantages over more rigid analogs with fewer acceptor atoms [1].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.